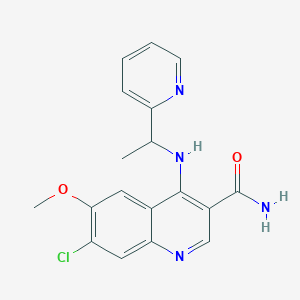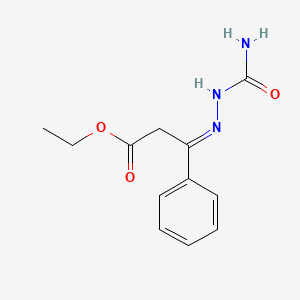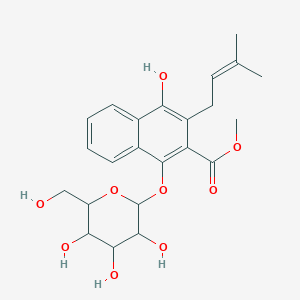
2,4,6-Trimethylpyridine-d11
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,6-Triméthylpyridine-d11 est un dérivé isotopiquement marqué de la 2,4,6-Triméthylpyridine, également connue sous le nom de collidine. Ce composé se caractérise par la présence d'atomes de deutérium, qui remplacent les atomes d'hydrogène dans la molécule. La formule moléculaire de la 2,4,6-Triméthylpyridine-d11 est C8D11N, et elle est principalement utilisée dans la recherche scientifique pour diverses applications, notamment la spectroscopie de résonance magnétique nucléaire (RMN) .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La 2,4,6-Triméthylpyridine peut être synthétisée par plusieurs méthodes. Une méthode courante implique la synthèse de la dihydropyridine de Hantzsch, qui utilise l'acétoacétate d'éthyle, l'acétaldéhyde et l'ammoniac dans un rapport 2:1:1 . La réaction se déroule généralement dans des conditions contrôlées pour assurer la formation du produit souhaité.
Méthodes de production industrielle
La production industrielle de la 2,4,6-Triméthylpyridine implique souvent la réaction catalytique de l'acétone et de l'ammoniac à des températures élevées (environ 300 °C) en présence d'un catalyseur . Cette méthode est efficace pour la production à grande échelle et garantit des rendements élevés du composé.
Analyse Des Réactions Chimiques
Types de réactions
La 2,4,6-Triméthylpyridine-d11 subit diverses réactions chimiques, notamment:
Substitution: Elle peut participer à des réactions de substitution, où des groupes fonctionnels sont remplacés par d'autres groupes dans des conditions spécifiques.
Réactifs et conditions communs
Oxydation: Le permanganate de potassium est couramment utilisé comme agent oxydant.
Substitution: Divers réactifs peuvent être utilisés en fonction de la substitution souhaitée, tels que les halogènes ou d'autres nucléophiles.
Principaux produits formés
Oxydation: Le principal produit formé est l'acide 2,4,6-pyridinetricarboxylique.
Substitution: Les produits varient en fonction des substituants introduits pendant la réaction.
Applications De Recherche Scientifique
La 2,4,6-Triméthylpyridine-d11 est largement utilisée en recherche scientifique en raison de ses propriétés uniques:
Spectroscopie RMN: Les atomes de deutérium dans le composé en font un excellent standard interne pour la spectroscopie RMN, fournissant des signaux clairs et distincts.
Synthèse organique: Elle sert de solvant et de réactif dans diverses réactions de synthèse organique.
Études biologiques: Le composé est utilisé dans des études impliquant des mécanismes enzymatiques et des voies métaboliques en raison de son marquage isotopique stable.
Applications industrielles: Elle est utilisée dans la production de produits pharmaceutiques et d'autres produits chimiques de spécialité.
Mécanisme d'action
Le mécanisme d'action de la 2,4,6-Triméthylpyridine-d11 implique son interaction avec des cibles moléculaires par l'intermédiaire de son cycle pyridine. Les atomes de deutérium fournissent une stabilité et des propriétés spectroscopiques distinctes, ce qui la rend utile pour le suivi et l'étude des réactions chimiques et des processus biologiques. Le composé peut interagir avec les enzymes et d'autres protéines, influençant leur activité et fournissant des informations sur leurs mécanismes .
Mécanisme D'action
The mechanism of action of 2,4,6-Trimethylpyridine-d11 involves its interaction with molecular targets through its pyridine ring. The deuterium atoms provide stability and distinct spectroscopic properties, making it useful in tracing and studying chemical reactions and biological processes. The compound can interact with enzymes and other proteins, influencing their activity and providing insights into their mechanisms .
Comparaison Avec Des Composés Similaires
Composés similaires
2,6-Diméthylpyridine (Lutidine): Une autre pyridine substituée par un méthyle ayant des propriétés similaires mais des motifs de substitution différents.
2,4,6-Triméthylpyridine: La version non deutérée du composé, utilisée dans des applications similaires mais sans les avantages du marquage isotopique.
Unicité
La 2,4,6-Triméthylpyridine-d11 est unique en raison de son marquage isotopique par le deutérium, qui offre des avantages distincts en spectroscopie RMN et dans d'autres techniques analytiques. Ce marquage permet des mesures plus précises et plus exactes, ce qui en fait un outil précieux dans la recherche scientifique .
Propriétés
Formule moléculaire |
C8H11N |
|---|---|
Poids moléculaire |
132.25 g/mol |
Nom IUPAC |
3,5-dideuterio-2,4,6-tris(trideuteriomethyl)pyridine |
InChI |
InChI=1S/C8H11N/c1-6-4-7(2)9-8(3)5-6/h4-5H,1-3H3/i1D3,2D3,3D3,4D,5D |
Clé InChI |
BWZVCCNYKMEVEX-JXCHDVSKSA-N |
SMILES isomérique |
[2H]C1=C(C(=C(N=C1C([2H])([2H])[2H])C([2H])([2H])[2H])[2H])C([2H])([2H])[2H] |
SMILES canonique |
CC1=CC(=NC(=C1)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2Z)-2-[4-[2-[2-(3,4-dihydroxyphenyl)ethoxy]-2-oxoethyl]-5-methoxycarbonyl-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-ylidene]acetic acid](/img/structure/B12300818.png)
![[(E)-5-[hydroxy-[3-[5-[3-[hydroxy-[(E)-5-hydroxy-3-methylpent-2-enoyl]amino]propyl]-3,6-dioxopiperazin-2-yl]propyl]amino]-3-methyl-5-oxopent-3-enyl] 2-acetamido-5-[acetyl(hydroxy)amino]pentanoate](/img/structure/B12300823.png)

![1-([1,1'-Biphenyl]-2-yl)-2,2-difluorocyclopropane-1-carboxylic acid](/img/structure/B12300832.png)
![3-amino-N-[6-(3,8-diazabicyclo[3.2.1]octan-3-yl)-1,2,3,4-tetrahydronaphthalen-2-yl]-6-methylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B12300835.png)
![6-Amino-3-[(3-amino-3-deoxyhexopyranosyl)oxy]-4-[(1,3-dihydroxypropan-2-yl)amino]-2-hydroxycyclohexyl 2,6-diamino-2,6-dideoxyhexopyranoside](/img/structure/B12300840.png)
![3-[(4-Methoxyphenoxy)methyl]-1-methyl-4-phenylpiperidine](/img/structure/B12300853.png)
![methyl 2-[[2-[[2-[2-[[2-[(4-tert-butylbenzoyl)amino]-3-phenylpropanoyl]amino]propanoylamino]-4-methylpentanoyl]amino]-6-(diethylamino)hexanoyl]amino]-3-hydroxypropanoate;2,2,2-trifluoroacetic acid](/img/structure/B12300861.png)
![3-(4-Chlorophenyl)-6-(4-methylpiperidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B12300865.png)
![[6-[[3,4-Dihydroxy-6-(hydroxymethyl)-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] 10,11-dihydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B12300871.png)

![1,13,13-Trimethyl-10-(3-methylbut-2-enyl)-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol](/img/structure/B12300896.png)
![[Val3]-beta-Casomorphin (1-4) amide, bovine](/img/structure/B12300899.png)

